molecular formula C16H14F2O2 B3043118 Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate CAS No. 73789-98-7

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

Cat. No. B3043118
CAS RN: 73789-98-7
M. Wt: 276.28 g/mol
InChI Key: MOLYMHPFNGLCBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate is a chemical compound with a molecular formula of C17H17FO2 . It is related to 2-(4-Biphenylyl)ethylamine, which is known for its properties and uses in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters .


Chemical Reactions Analysis

In the context of chemical reactions, related compounds like 2-(4-Biphenylyl)-5-Phenyl-1,3,4-Oxadiazole have been used in the creation of Light-Emitting Diodes (LEDs) . The process involves the use of polymeric alkoxy PBD as transport layers .

Scientific Research Applications

Electrochemical Synthesis

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate can be prepared through electrochemical methods. For instance, the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, demonstrates the potential of electrochemical approaches in synthesizing related compounds (Clavel et al., 2000).

Organic Synthesis and Applications

This compound finds applications in organic synthesis. One example includes its use in radical reactions with vinyl ethers for synthesizing diverse organic compounds, including 3,3-Difluoro-GABA (Kondratov et al., 2015). Another application is in visible-light-driven direct 2,2-difluoroacetylation processes, expanding the scope of reactions under environmentally benign conditions (Furukawa et al., 2020).

Fluorination and Medicinal Chemistry

The incorporation of fluorine atoms into organic compounds, a process in which ethyl 2-(4-biphenylyl)-2,2-difluoroacetate plays a role, leads to changes in properties like lipophilicity and metabolic stability. These modifications are significant in the research and development of new medicines (Yang et al., 2021).

Photocatalysis and Chemical Reactions

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate is also utilized in photocatalyzed chemical reactions. For example, its use in the photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes, a process catalyzed under visible light conditions, highlights its versatility in synthetic chemistry (Xiang et al., 2017).

Safety And Hazards

The safety data sheet for related compounds like Biphenyl indicates potential hazards such as skin irritation, eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-2-20-15(19)16(17,18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYMHPFNGLCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

Synthesis routes and methods

Procedure details

According to the Kumadaki method (supra) and the above-described scheme, 4-iodobiphenyl (Compound 1g; 840.3 mg, 3.0 mmol), bromodifluoroacetic acid ethyl ester (609.0 mg, 3.0 mmol), copper powder (381.0 mg, 6.0 mmol) and DMSO (6.0 mL) were put into a two-neck reaction tube, and the mixture was stirred under argon atmosphere at 55° C. for 24 hours. The reaction mixture was extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(biphenyl-4-yl)-2,2-difluoroacetic acid ethyl ester (Compound 2g) was obtained with a yield of 65%.
Quantity
840.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
609 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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